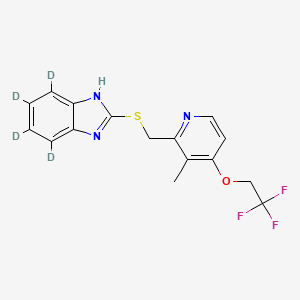

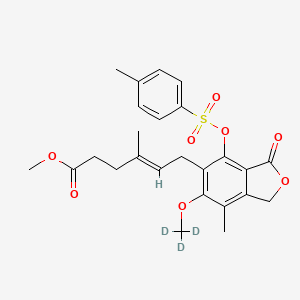

![molecular formula C23H36N2O4 B562804 [1-(2-苄氧基甲基-吡咯烷-1-羰基)-2-甲基-丙基]-氨基甲酸叔丁酯 CAS No. 1217630-30-2](/img/structure/B562804.png)

[1-(2-苄氧基甲基-吡咯烷-1-羰基)-2-甲基-丙基]-氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

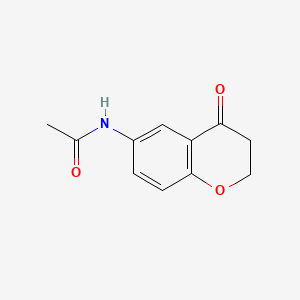

“[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C23H36N2O4 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as the one , often involves the use of orthoesters for the activation of the hydroxyl group in N-carbamate-protected amino alcohols . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .科学研究应用

I have conducted a search for the scientific research applications of the compound known as “tert-butyl N-[(2R)-3-methyl-2-[(2S)-2-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]butyl]carbamate”, but unfortunately, there is limited publicly available information on specific applications for this compound.

The available information primarily discusses the purchase and molecular weight of the compound , or general information about the tert-butyl group , rather than detailed applications in various fields.

作用机制

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . For example, in 2019, using the double reductive amination reaction, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines, belonging to the diastereoisomeric D-glucose and D-galactose series, as dual-target inhibitors of the enzymes α-glucosidase (AG) and aldose reductase (ALR2) .

安全和危害

The safety data sheet (SDS) for “[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester” can be viewed and downloaded for free at Echemi.com . The SDS contains information about the potential hazards of the compound, including health, fire, reactivity, and environmental hazards, as well as guidance on safe handling, storage, and disposal.

未来方向

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

tert-butyl N-[(2R)-3-methyl-2-[(2S)-2-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-17(2)20(14-24-22(27)29-23(3,4)5)21(26)25-13-9-12-19(25)16-28-15-18-10-7-6-8-11-18/h6-8,10-11,17,19-20H,9,12-16H2,1-5H3,(H,24,27)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIGWYPLXSHODT-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)N1CCC[C@H]1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652468 |

Source

|

| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217630-30-2 |

Source

|

| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

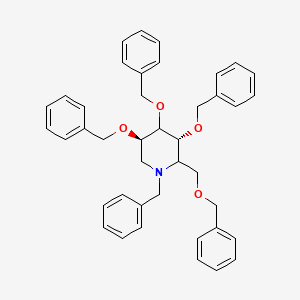

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)